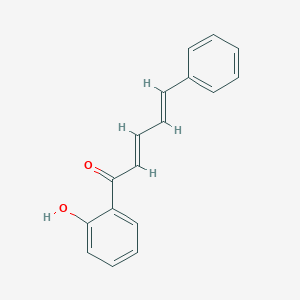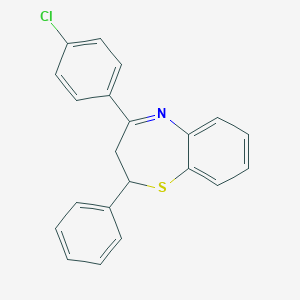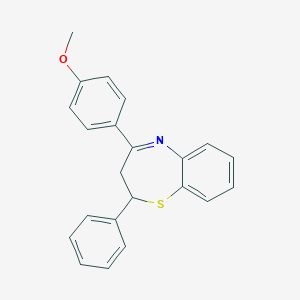
3-Nitrothiophene
Descripción general
Descripción
3-Nitrothiophene is an organic compound with the molecular formula C4H3NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The nitro group (-NO2) attached to the third position of the thiophene ring significantly influences its chemical properties and reactivity. This compound is of interest due to its applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Nitrothiophene can be synthesized through several methods. One common approach involves the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products. Another method involves the use of nitronium tetrafluoroborate (NO2BF4) as the nitrating agent in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure better control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance yield and reduce the formation of undesired by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrothiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, such as 3-aminothiophene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-aminothiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Nitrothiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential use as pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and as a precursor for various functional materials.
Mecanismo De Acción
The mechanism of action of 3-nitrothiophene and its derivatives often involves the interaction with biological molecules through the nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes, receptors, and nucleic acids, influencing cellular pathways and functions .
Comparación Con Compuestos Similares
2-Nitrothiophene: Similar to 3-nitrothiophene but with the nitro group at the second position.
4-Nitrothiophene: Nitro group at the fourth position.
3-Bromothiophene: Bromine substituent instead of a nitro group at the third position.
Comparison:
Reactivity: The position of the nitro group significantly affects the reactivity and types of reactions the compound undergoes. For example, 2-nitrothiophene may have different electrophilic substitution patterns compared to this compound.
This compound stands out due to its unique reactivity profile and the versatility of its derivatives in various scientific and industrial applications.
Propiedades
IUPAC Name |
3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCFXFCVTUAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231621 | |
| Record name | Thiophene, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-84-4 | |
| Record name | 3-Nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the nitro group influence the reactivity of 3-nitrothiophene?
A1: The nitro group, being strongly electron-withdrawing, activates the thiophene ring towards nucleophilic aromatic substitution (SNAr) reactions. [, , , , ] This activation is particularly pronounced at the 2- and 5-positions of the thiophene ring due to resonance stabilization of the negative charge in the intermediate. [, , ]
Q2: Can you elaborate on the SNAr reactions of this compound?
A2: this compound readily undergoes SNAr reactions with various nucleophiles like amines (piperidine, pyrrolidine, morpholine), alkoxides (methoxide, thiophenoxide), and thiolates. [, , , , , , ] The nature and position of substituents on both the nucleophile and the thiophene ring can significantly impact reaction rates and pathways. [, , , ]
Q3: Are there other notable reactions of this compound besides SNAr?
A3: Yes, this compound can undergo ring-opening reactions under certain conditions. This ring-opening can lead to the formation of versatile nitrobutadienic building blocks, useful for synthesizing various heterocyclic systems. [] Additionally, thermal 6π electrocyclization of these intermediates provides access to ring-fused nitrobenzenes, effectively demonstrating a ring-enlargement strategy. []
Q4: How does this compound behave in the presence of strong bases?
A4: Strong bases can deprotonate the 2-position of this compound, generating a carbanion stabilized by the nitro group. [, , , ] This carbanion can then react with electrophiles, offering a route for further functionalization of the thiophene ring.
Q5: What is known about the Meisenheimer complexes of this compound derivatives?
A5: Studies have investigated the formation and stability of Meisenheimer complexes formed by the reaction of 2-methoxy-3-nitrothiophene with nucleophiles like methoxide. [, , ] These studies shed light on the influence of substituents on the stability and reactivity of these intermediates.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.13 g/mol.
Q7: Are there any characteristic spectroscopic features of this compound?
A7: Yes, this compound displays characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows strong absorptions due to the nitro group (asymmetric and symmetric stretching) and the thiophene ring. [, ] The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the electronic environment and connectivity of the atoms in the molecule. [, ]
Q8: Can you provide examples of how this compound is used as a starting material in organic synthesis?
A8: The versatility of this compound as a building block is evident in the synthesis of various heterocyclic systems. For example, it serves as a precursor to thieno[2,3-b]pyrazines, potential bioisosteres for quinoxaline derivatives exhibiting reverse transcriptase inhibition. [] Additionally, it plays a key role in the preparation of imidazo[1,5-d]thieno[2,3-b][1,4]-thiazine derivatives, investigated as potential receptor ligands. []
Q9: What are some effective methods for synthesizing this compound?
A9: While this compound itself might not be commercially available, its precursor, methyl 3-aminothiophene-2-carboxylate, is readily accessible. [] A straightforward approach involves the decarboxylation of this compound-2-carboxylic acid, which can be obtained from the commercially available amino ester via diazotization and subsequent Sandmeyer reaction. [, , ] Another method utilizes the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with α-chloromethyl ketones, leading to the formation of 3-nitrothiophenes. []
Q10: Has this compound been explored for its catalytic properties?
A10: While the provided research does not directly address the catalytic properties of this compound, its derivatives, particularly those forming complexes with transition metals like platinum, palladium, and nickel, have been investigated for their potential in hydrodesulfurization (HDS) reactions. []
Q11: Have computational methods been employed to study this compound and its reactions?
A11: Yes, computational chemistry plays a significant role in understanding the reactivity of this compound. Density functional theory (DFT) calculations help elucidate the reaction mechanisms of SNAr reactions involving this compound derivatives. [, ] These studies provide insights into the nature of transition states, intermediates, and the influence of substituents on reactivity.
Q12: Are there any applications of this compound in medicinal chemistry?
A13: The research highlights the potential of this compound derivatives as prodrugs for the controlled release of amine effectors, specifically mechlorethamine (HN2), under hypoxic conditions. [] This strategy involves the design of nitroarylmethyl quaternary ammonium salts, which upon enzymatic or radiolytic reduction, release HN2. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


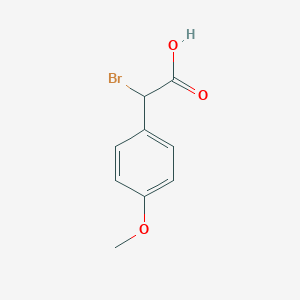
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
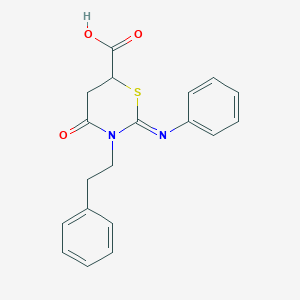
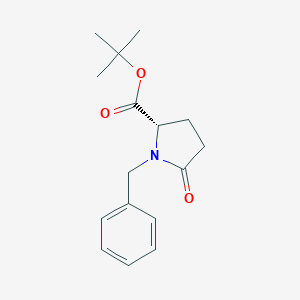
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
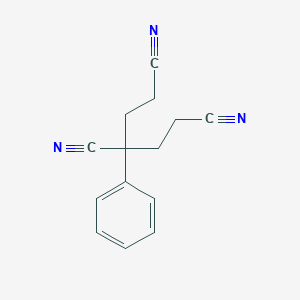
![11-benzyl-4-(4-methoxyphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B186448.png)
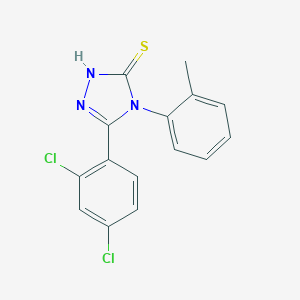
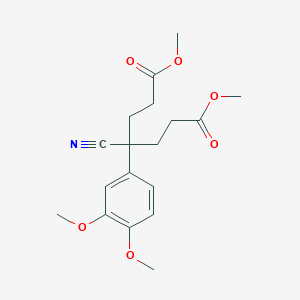
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
